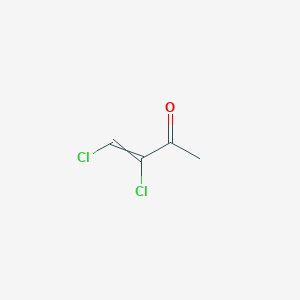

3,4-Dichlorobut-3-EN-2-one

Description

Contextual Significance of Enone Systems in Modern Organic Chemistry

Enone systems, also known as α,β-unsaturated ketones, represent a cornerstone functional group in the field of modern organic chemistry. Characterized by a carbonyl group conjugated with a carbon-carbon double bond, this arrangement results in a delocalized electron system that confers unique reactivity upon the molecule. crdeepjournal.orgscispace.com The primary significance of enones lies in their role as versatile building blocks for the synthesis of complex organic molecules, including a wide array of natural products and pharmaceuticals. smolecule.com

The conjugation in the enone moiety creates two electrophilic sites: the carbonyl carbon and the β-carbon. nih.gov This dual reactivity allows them to participate in a diverse range of pivotal chemical transformations. Among the most notable are the Michael addition (conjugate addition) of nucleophiles to the β-carbon, Diels-Alder cycloadditions where the enone can act as a dienophile, and various reduction and condensation reactions. smolecule.com The ability to form new carbon-carbon bonds with high degrees of control makes enones invaluable intermediates in synthetic strategies. nih.gov

The Unique Role of Halogenated Alkenones: A Research Perspective

The introduction of halogen atoms onto the enone framework creates a class of compounds known as halogenated alkenones, or haloenones, which possess significantly altered and often enhanced reactivity. The presence of electron-withdrawing halogens can profoundly influence the electronic properties of the conjugated system. This modification can increase the electrophilicity of the molecule, making it more susceptible to nucleophilic attack.

From a research perspective, halogenated alkenones are highly valuable synthons. The halogen atoms are not merely passive substituents; they are reactive handles that can participate in subsequent chemical transformations. They can serve as leaving groups in substitution and elimination reactions or direct the regioselectivity of additions. For instance, α-bromo ketones are well-known precursors for the synthesis of α,β-unsaturated ketones via dehydrobromination. researchgate.netwikipedia.org Furthermore, the unique substitution patterns of haloenones make them key starting materials for the construction of complex heterocyclic systems, which are prevalent in medicinal chemistry and materials science. scispace.comvietnamjournal.ru

Specific Focus on 3,4-Dichlorobut-3-EN-2-one: Structural Considerations and Research Imperatives

The specific compound of interest, this compound, is a member of the dichlorovinyl ketone family. Its structure consists of a four-carbon butenone backbone with chlorine atoms located at both the C3 and C4 positions of the vinyl group. This substitution pattern distinguishes it from its more commonly researched isomer, 4,4-dichlorobut-3-en-2-one (B6150990), which has both chlorine atoms on the terminal carbon. smolecule.com

Structural Considerations: The IUPAC name defines the structure as CH₃-C(=O)-C(Cl)=CHCl. This arrangement leads to several key features:

High Electrophilicity: The two chlorine atoms, being highly electronegative, exert a strong electron-withdrawing effect across the double bond, further enhancing the inherent electrophilicity of the β-carbon in the enone system.

Stereoisomerism: The substitution on the C3-C4 double bond allows for the existence of (E) and (Z) stereoisomers.

Differentiated Reactivity: The presence of chlorine atoms at both C3 and C4 suggests a distinct reactivity profile compared to its 4,4-dichloro isomer. It has been proposed that the adjacent chlorines may direct nucleophilic attacks towards the γ-carbon (C4), a different outcome than what might be expected from other enones.

Research Imperatives: The primary research imperative for this compound and related dichlorovinyl ketones is their use as powerful precursors for heterocyclic synthesis. The dichlorovinyl moiety is a highly effective synthon for building five-membered rings. Research has shown that dichlorovinyl ketones readily react with binucleophiles like hydrazines and hydroxylamine (B1172632). researchgate.netosi.lv

Synthesis of Pyrazoles: Base-catalyzed condensation of dichlorovinyl ketones with various hydrazines provides a direct and highly regioselective route to 5-chloro-1H-pyrazoles. scispace.comvietnamjournal.ru

Synthesis of Isoxazoles: Similarly, reaction with hydroxylamine hydrochloride can yield corresponding oximes, which then undergo heterocyclization to form 5-chloroisoxazoles. researchgate.net

The utility of this compound has also been noted in environmental chemistry research, where it has been identified as a degradation byproduct in the photochemical oxidation of 4-chlorophenol. iwaponline.com This highlights the importance of understanding its formation and behavior as an environmental intermediate.

Overview of Research Scope and Contribution to Chemical Science

This article provides a focused overview of the chemical significance of this compound. By first establishing the fundamental importance of enone systems and the enhanced reactivity offered by halogenation, it sets the context for understanding the value of this specific compound. The discussion centers on the unique structural attributes of this compound and its role as a versatile building block, particularly in the synthesis of valuable heterocyclic scaffolds like pyrazoles and isoxazoles. This examination contributes to the broader understanding of how specific halogenation patterns in simple organic molecules can be leveraged to create complex and functionally diverse chemical entities, underscoring its importance in the landscape of synthetic organic chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₄Cl₂O |

| Molecular Weight | 138.98 g/mol |

| Structure | CH₃-C(=O)-C(Cl)=CHCl |

| Synonyms | (E)-3,4-dichlorobut-3-en-2-one |

Note: Data derived from compound structure and related entries in chemical databases. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

91157-97-0 |

|---|---|

Molecular Formula |

C4H4Cl2O |

Molecular Weight |

138.98 g/mol |

IUPAC Name |

3,4-dichlorobut-3-en-2-one |

InChI |

InChI=1S/C4H4Cl2O/c1-3(7)4(6)2-5/h2H,1H3 |

InChI Key |

OSHAOHOGGBLDCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to Dichlorobutenones

Established Preparative Routes for Halogenated Butenone Derivatives

The generation of halogenated butenones can be accomplished through several synthetic pathways. These routes primarily involve the introduction of halogen atoms onto a butenone scaffold or the construction of the butenone system from already halogenated precursors.

Direct Halogenation of Unsaturated Ketones

A primary and straightforward method for the synthesis of dichlorobutenones is the direct chlorination of an α,β-unsaturated ketone precursor, such as 3-buten-2-one. This approach involves the addition of molecular chlorine across the double bond.

The direct halogenation of α,β-unsaturated ketones proceeds via an electrophilic addition mechanism. The reaction is initiated by the polarization of the halogen molecule (e.g., Cl-Cl) as it approaches the electron-rich π-bond of the alkene. The π-electrons of the double bond attack the electrophilic halogen atom, leading to the formation of a cyclic halonium ion intermediate or a carbocation. In the context of 3-buten-2-one, the reaction with chlorine (Cl₂) leads to a chloronium ion intermediate.

The regioselectivity of the subsequent nucleophilic attack by the chloride ion (Cl⁻) is a critical aspect of this reaction. The attack can occur at either of the two carbons of the original double bond. The presence of the carbonyl group influences the electron distribution within the molecule, and the stability of the resulting transition states dictates the final product distribution. In the case of 3-buten-2-one, the addition of chlorine across the C3-C4 double bond is the predominant pathway.

To enhance the electrophilicity of the chlorinating agent and to promote the reaction, Lewis acid catalysts are often employed. Common Lewis acids used in these reactions include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃). The Lewis acid coordinates with the halogen, increasing its electrophilic character and facilitating the initial attack by the alkene. This catalytic approach can lead to higher reaction rates and improved yields. The selection of the appropriate catalyst and its concentration are key parameters for optimizing the synthesis.

| Catalyst | Role in Chlorination |

| Iron(III) chloride (FeCl₃) | Enhances the electrophilicity of chlorine, promoting the addition reaction. |

| Aluminum chloride (AlCl₃) | Acts as a Lewis acid to activate the chlorinating agent. |

The successful synthesis of 3,4-dichlorobut-3-en-2-one through direct chlorination is highly dependent on the careful control of reaction conditions. Key parameters that are manipulated to maximize yield and selectivity include temperature, solvent, and the molar ratio of reactants.

The reaction is typically conducted at low temperatures, often between 0 and 5 °C, to control the exothermicity of the reaction and to minimize the formation of side products. Inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) are commonly used to dissolve the reactants and facilitate the reaction. The molar ratio of chlorine to the unsaturated ketone is also a critical factor, with a stoichiometric excess of chlorine sometimes used to ensure complete conversion of the starting material.

| Parameter | Optimized Condition | Rationale |

| Temperature | 0–5 °C | To control the exothermic reaction and minimize side-product formation. |

| Solvent | Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | Provides an inert medium for the reaction. |

| Molar Ratio (Cl₂:ketone) | Stoichiometric or slight excess | To ensure complete conversion of the starting material. |

| Catalyst Loading | 5-10 mol% (e.g., FeCl₃) | To enhance the rate and efficiency of the reaction. |

Oxidative Halogenation Techniques (e.g., Thionyl Chloride Mediated Approaches)

An alternative to direct halogenation with molecular halogens is the use of oxidative halogenation agents. Thionyl chloride (SOCl₂) serves as both a chlorinating agent and a solvent in some synthetic approaches to halogenated ketones. While the direct reaction of thionyl chloride with a simple α,β-unsaturated ketone to yield a dichlorinated product is not the most common application, its reactivity with related functional groups provides a basis for such transformations. For instance, thionyl chloride is well-known for converting carboxylic acids to acid chlorides and alcohols to alkyl chlorides. masterorganicchemistry.com

In the context of butenone derivatives, a plausible mechanism for dichlorination with thionyl chloride would involve the initial formation of a chlorosulfinate intermediate by the reaction of the enol form of the ketone with SOCl₂. Subsequent steps would involve intramolecular or intermolecular chloride attack and elimination of sulfur dioxide to generate the chlorinated product. The reaction of 4-hydroxy-2-butanone (B42824) with thionyl chloride to produce 4-chloro-2-butanone (B110788) illustrates the chlorinating capability of this reagent on a related scaffold. This suggests that with appropriate starting materials and conditions, thionyl chloride can be a viable reagent for introducing chlorine atoms.

Multicomponent Reaction Strategies for Functionalized Dichlorobutenones

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.com This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. mdpi.com

While specific MCRs designed for the direct synthesis of functionalized this compound are not extensively documented, the principles of MCRs can be strategically applied. One could envision a scenario where a dichlorinated building block is incorporated into a multicomponent reaction to generate more complex, functionalized molecules. For example, this compound, with its electrophilic and nucleophilic sites, could potentially participate in MCRs like the Biginelli or Hantzsch reactions, leading to novel heterocyclic structures bearing the dichlorovinyl ketone moiety.

Alternatively, a multicomponent strategy could be designed to construct the dichlorobutenone core itself. This would involve the careful selection of three or more components that, under specific catalytic conditions, would assemble to form the desired functionalized dichlorobutenone. Such an approach, while synthetically challenging, would represent a highly innovative and efficient route to this class of compounds.

Targeted Synthesis of this compound

The synthesis of dichlorobutenone isomers, including this compound, requires careful consideration of starting materials and reaction conditions to achieve the desired regiochemistry and stereochemistry. While its isomer, 4,4-dichlorobut-3-en-2-one (B6150990), is more widely documented, pathways to this compound can be understood through analysis of related precursors and reactions.

Specific Synthetic Routes and Precursor Utilization

Detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively reported in publicly available literature. However, plausible synthetic strategies can be inferred from known chemical transformations and the availability of logical precursors.

A primary route to chlorinated butene structures involves the chlorination of butadiene. This process typically yields a mixture of isomers, primarily 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. nih.govwikipedia.org The ratio of these products can be influenced by reaction conditions. 3,4-Dichloro-1-butene serves as a key chemical intermediate for other compounds like chloroprene. nih.govwikipedia.org

From a precursor like 3,4-dichloro-1-butene, a multi-step synthesis could theoretically yield this compound. This would likely involve the formation of an alcohol intermediate, such as 3,4-dichlorobut-3-en-2-ol, followed by oxidation to the target ketone. The existence of isomers like (Z)-3,4-dichlorobut-3-en-2-ol suggests such intermediates are synthetically accessible. nih.gov

Another potential, though less direct, approach involves the electrochemical reduction of more highly chlorinated precursors. For instance, the electrochemical reduction of 1-aryl-4,4,4-trichlorobut-2-en-1-ones has been shown to produce 1-aryl-4,4-dichlorobut-3-en-1-ones, demonstrating a method for selective dechlorination to form a β,γ-unsaturated ketone. um.esresearchgate.net This suggests that a similar reductive strategy starting from a suitable trichlorinated butenone could potentially yield this compound.

The table below details potential precursors for the synthesis of this compound.

| Precursor Name | Chemical Formula | Role in Synthesis |

| Butadiene | C₄H₆ | Initial starting material for chlorination to produce dichlorobutene (B78561) isomers. nih.govwikipedia.org |

| 3,4-Dichloro-1-butene | C₄H₆Cl₂ | A primary product of butadiene chlorination and a direct precursor for further functionalization. nih.gov |

| 3,4-dichlorobut-3-en-2-ol | C₄H₆Cl₂O | The direct alcohol precursor which can be oxidized to the target ketone. nih.gov |

Control of Isomeric Purity during Synthesis

The control of isomeric purity is a critical aspect of synthesizing this compound, which can exist as (E) and (Z) stereoisomers due to the substituted double bond at the C3-C4 position. The separate identification of (E)-3,4-dichlorobut-3-en-2-one and (Z)-3,4-dichlorobut-3-en-2-ol in chemical databases confirms the existence of these distinct geometric isomers. nih.govnih.gov

Achieving stereoselectivity in the synthesis would depend heavily on the chosen reaction pathway and conditions.

Precursor Stereochemistry: If the synthesis proceeds from a dichlorobutene precursor, the stereochemistry of the starting material could influence the final product's isomeric form.

Reaction Conditions: The choice of reagents, catalysts, and solvents can govern the stereochemical outcome. In related syntheses, such as the electrochemical reduction of trichloroethylideneacetophenones, the presence of an acid catalyst was found to be crucial for selectively forming the unconjugated β,γ-unsaturated ketone isomer over the conjugated α,β-unsaturated isomer. researchgate.net This highlights how reaction conditions can direct the formation of a specific constitutional isomer.

Kinetic vs. Thermodynamic Control: In many organic reactions, particularly those involving enolates, the isomeric composition of the product can be controlled by whether the reaction is run under kinetic (low temperature, strong non-nucleophilic base) or thermodynamic (higher temperature, weaker base, equilibrium conditions) control. thieme-connect.de While not directly documented for this specific synthesis, these general principles would apply, potentially allowing for the selective formation of either the more stable (thermodynamic) or the more rapidly formed (kinetic) isomer.

The table below summarizes key findings related to the control of isomeric purity.

| Finding | Relevance to this compound | Source |

| Existence of distinct (E) and (Z) isomers. | Confirms that stereochemical control is a necessary consideration in any synthesis. | nih.govnih.gov |

| Catalysts can direct isomeric outcomes. | The use of acetic acid in a related reduction selectively produces β,γ-unsaturated ketones, showing that additives can control regioselectivity. | researchgate.net |

| General principles of kinetic and thermodynamic control. | These established principles could be applied to selectively synthesize either the (E) or (Z) isomer of the target compound. | thieme-connect.de |

Mechanistic Investigations into the Reactivity of 3,4 Dichlorobut 3 En 2 One

Electronic Effects of Vicinal Dichloro Substituents on Chemical Reactivity

The presence of two chlorine atoms on the double bond profoundly influences the electronic distribution within the 3,4-Dichlorobut-3-en-2-one molecule, which in turn dictates its chemical reactivity.

Influence on Electrophilicity of Carbonyl and Olefinic Carbons

The two chlorine atoms at the C-4 position exert a strong electron-withdrawing effect. This inductive effect significantly increases the electrophilicity of the carbonyl carbon (C-2), making it highly susceptible to nucleophilic attack. The conjugated system of the α,β-unsaturated ketone further enhances this electrophilic character. The double bond between C-3 and C-4 also experiences this electron-withdrawing influence, rendering the olefinic carbons electrophilic and prone to addition reactions. smolecule.com

The polarity of the carbonyl bond (C=O) is inherently significant, with a partial positive charge on the carbon and a partial negative charge on the more electronegative oxygen atom. libretexts.org The presence of the dichloro substituents intensifies this charge separation, further amplifying the electrophilic nature of the carbonyl carbon.

Directional Effects on Nucleophilic Attack, including γ-Carbon Electrophilicity

The electronic landscape of this compound directs nucleophilic attack to specific sites. While the carbonyl carbon is a primary site for nucleophilic addition, the γ-carbon (C-4) also exhibits significant electrophilicity due to the attached chlorine atoms. This allows for nucleophilic substitution reactions to occur at this position.

The conjugated system allows for 1,4-addition (Michael addition) as a possible reaction pathway, where a nucleophile attacks the β-carbon (C-3). However, the strong electron-withdrawing nature of the two chlorine atoms at the C-4 position makes direct nucleophilic attack at this γ-carbon a prominent reaction pathway.

Diverse Reaction Pathways of Dichlorobutenones

The unique electronic properties of this compound open up a variety of reaction pathways, making it a valuable intermediate in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals. smolecule.comlookchem.com

Nucleophilic Substitution Reactions: Scope and Mechanistic Considerations

Due to the electrophilic nature of the carbon atoms, particularly the γ-carbon, this compound readily undergoes nucleophilic substitution reactions. Various nucleophiles, such as amines and alcohols, can displace one or both of the chlorine atoms. smolecule.com The reaction mechanism often involves an initial nucleophilic attack on the γ-carbon, followed by the elimination of a chloride ion. The specific conditions and the nature of the nucleophile can influence the outcome of the reaction, leading to mono- or di-substituted products.

Cyclization Reactions for Heterocycle Formation

A particularly important application of this compound is its use in cyclization reactions to form various heterocyclic compounds. The presence of multiple reactive sites allows for the construction of ring systems through reactions with dinucleophilic reagents.

The synthesis of pyrazole (B372694) derivatives, a class of heterocyclic compounds with significant biological activity, represents a key application of this compound. d-nb.info The reaction with hydrazine (B178648) or its derivatives is a common and effective method for constructing the pyrazole ring. mdpi.com

In a typical reaction, this compound is first condensed with an aromatic aldehyde in the presence of an acid catalyst, such as sulfuric acid, to form a 1,1-dichloro-5-aryl-penta-1,4-diene-3-one intermediate. vietnamjournal.ruresearchgate.net This intermediate then reacts with a hydrazine derivative. The reaction proceeds chemo- and regioselectively, meaning that the hydrazine attacks specific positions on the dieneone backbone, leading to the formation of a single, well-defined pyrazole product under mild conditions. vietnamjournal.ruresearchgate.net For example, the reaction with methylhydrazine can yield (E)-1-methyl-3-styryl-5-chloro-1H-pyrazoles. vietnamjournal.ru This method provides a versatile route to a variety of substituted pyrazoles. derpharmachemica.comrsc.orgarabjchem.org

Chemo- and Regioselectivity in Cycloaddition Processes

The reactivity of this compound in cycloaddition reactions is governed by the electronic and steric influences of its functional groups. As an electron-deficient alkene due to the presence of two chlorine atoms and a conjugated ketone, it is a potent dienophile and dipolarophile. The chemo- and regioselectivity of these reactions are critical for their synthetic utility.

In [3+2] cycloaddition reactions, such as with nitrile oxides, the orientation of the addition is a key issue. researcher.liferesearchgate.net For related dichlorinated alkenes, the direction of cycloaddition is heavily influenced by steric hindrance at the terminal carbon atoms of the double bond. researchgate.net In the case of this compound, the C4 carbon is more sterically hindered than the C3 carbon. This steric factor, combined with the electronic pull of the adjacent carbonyl group, dictates the regiochemical outcome. Theoretical studies on similar systems confirm that both steric and electronic factors are decisive in predicting the final product structure. researchgate.netbohrium.com

Computational models, such as those based on Molecular Electron Density Theory (MEDT), are instrumental in predicting the outcomes of such reactions. bohrium.comd-nb.info These studies analyze the global and local reactivity indices (electrophilicity and nucleophilicity) of the reactants to forecast the most favorable reaction pathway. For instance, in related [3+2] cycloadditions, analysis of activation energies, reaction energies, and electron density transfer can predict whether a reaction will exhibit total chemo- and regioselectivity. d-nb.info While specific experimental data for this compound is sparse in the reviewed literature, the principles derived from studies on analogous compounds, like 1,3-dichlorobut-2-ene, suggest that cycloadditions would proceed with high, predictable selectivity. researcher.liferesearchgate.net

The table below outlines the key factors influencing selectivity in the cycloaddition reactions of dichlorinated butenones.

| Factor | Influence on Selectivity | Expected Outcome for this compound |

| Electronic Effects | The electron-withdrawing nature of the ketone and chlorine atoms activates the C=C double bond for cycloaddition. The carbonyl group directs the regioselectivity. | High reactivity as a dienophile/dipolarophile. The regiochemistry is controlled by the polarization of the double bond. |

| Steric Hindrance | The substitution pattern on the double bond influences the approach of the reacting partner, favoring addition at the less hindered position. | The dipole or diene is expected to add in a way that minimizes steric clash with the chlorine atoms and the acetyl group. |

| Reaction Mechanism | The reaction can proceed through a concerted or stepwise mechanism. Stepwise, zwitterionic mechanisms can sometimes lead to mixtures of products. d-nb.info | The mechanism would likely be determined by the nature of the reacting partner and solvent polarity. |

Oxidation and Reduction Transformations

The chemical behavior of this compound includes susceptibility to both oxidation and reduction, targeting its ketone and alkene functional groups. khanacademy.org These transformations allow for the synthesis of various derivatives.

Oxidation: The ketone functional group can be oxidized, though this typically requires harsh conditions that may affect the double bond. More commonly, the entire molecule can be subjected to oxidative cleavage. For the related isomer, 4,4-dichlorobut-3-en-2-one (B6150990), oxidation can lead to corresponding carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide are often employed for such transformations in related unsaturated ketones. evitachem.com

Reduction: Reduction of this compound offers multiple potential products depending on the reagents and conditions.

Selective Carbonyl Reduction: Using milder reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be selectively reduced to a secondary alcohol, yielding 3,4-dichlorobut-3-en-2-ol.

Alkene and Carbonyl Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the carbonyl group and the carbon-carbon double bond, potentially leading to a mixture of saturated and unsaturated dichlorinated butanols. evitachem.com

Reductive Dechlorination: Certain electrochemical methods or specific catalytic systems can achieve reduction with simultaneous removal of chlorine atoms. For example, the electrochemical reduction of related trichloroethylideneacetophenones leads to dichlorobut-3-en-1-ones, demonstrating that selective reductive processes are feasible. researchgate.net

The following table summarizes common redox transformations applicable to dichlorinated butenones.

| Transformation | Reagent(s) | Major Product Type |

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids or cleavage products evitachem.com |

| Reduction (Ketone) | Sodium borohydride (NaBH₄) | Dichloroalkenol |

| Reduction (Ketone & Alkene) | Lithium aluminum hydride (LiAlH₄) | Dichlorobutanol evitachem.com |

Comparative Reactivity Studies with Related Dichlorobutenone Isomers

The reactivity of this compound is best understood by comparing it with its isomers, such as 1,4-dichlorobut-2-ene and 4,4-dichlorobut-3-en-2-one. Isomers, while having the same molecular formula, can exhibit vastly different chemical properties due to the different arrangements of atoms and functional groups. thieme-connect.de

This compound vs. 4,4-Dichlorobut-3-en-2-one: Both are α,β-unsaturated ketones, and their reactivity is dominated by the electrophilicity of the conjugated system. In this compound, one chlorine is at the β-position and one is at the α-position relative to the double bond's terminal carbon. In the 4,4-isomer, both chlorines are on the β-carbon. This difference in chlorine substitution affects the polarization of the double bond and the steric accessibility of the electrophilic carbons, influencing their susceptibility to nucleophilic attack and cycloaddition. The 4,4-isomer is noted for its use in synthesizing pyrazoles.

This compound vs. 1,4-Dichlorobut-2-ene: 1,4-Dichlorobut-2-ene is not a ketone but a symmetrical dichlorinated alkene. Its primary reactivity involves nucleophilic substitution at the allylic positions. It is a key intermediate in the production of chloroprene. chinesechemsoc.org In contrast, this compound's reactivity is centered on its ketone and highly electron-poor alkene functionalities. The presence of the carbonyl group makes the double bond in this compound significantly more electrophilic than the double bond in 1,4-dichlorobut-2-ene.

This compound vs. 3,4-Dichlorobut-1-ene: 3,4-Dichlorobut-1-ene is an important industrial intermediate formed from the isomerization of 1,4-dichlorobut-2-ene. oecd.org It lacks the activating carbonyl group of this compound, making its double bond less reactive towards nucleophiles and in cycloaddition reactions. Its primary reactions involve the allylic chlorine atoms.

| Isomer | Key Structural Feature | Primary Reactivity |

| This compound | Conjugated enone, vinylic and allylic chlorines | Cycloaddition, Michael addition, carbonyl reactions |

| 4,4-Dichlorobut-3-en-2-one | Conjugated enone, gem-dichloro group | Cycloaddition, nucleophilic substitution |

| 1,4-Dichlorobut-2-ene | Symmetrical alkene, two allylic chlorines | Nucleophilic substitution chinesechemsoc.org |

| 3,4-Dichlorobut-1-ene | Terminal alkene, allylic and vinylic chlorines | Allylic substitution, isomerization oecd.org |

Elucidation of Reaction Intermediates and Transition State Structures

Understanding the transient species formed during the reactions of this compound is crucial for explaining its reactivity and selectivity. Mechanistic studies, often combining spectroscopy and computational chemistry, are employed to characterize these fleeting structures. escholarship.orgresearchgate.netnih.gov

Reaction Intermediates:

Enolates/Dienols: In base-catalyzed reactions or reductions, enolate intermediates are fundamental. In the electrochemical reduction of related compounds, dienol intermediates have been identified as key precursors to the final products, with their subsequent ketonization being a critical step. researchgate.net

Carbocationic Intermediates: In Lewis acid-catalyzed reactions, such as Friedel-Crafts type additions or certain cycloadditions, coordination of the Lewis acid to the carbonyl oxygen generates a more potent electrophile. This can lead to the formation of carbocationic intermediates, which guide the subsequent bond-forming steps. researchgate.net For example, in AlCl₃-mediated cyclocondensations of similar butenones, bidentate-butenone adducts have been observed as intermediates using in-situ spectroscopy. researchgate.net

Radical Intermediates: Under radical-initiating conditions, radical addition to the double bond can occur. Studies on the chlorination of allenes, for instance, propose radical mechanisms that can be supported or refuted by trapping experiments. nih.gov

Zwitterionic Intermediates: In certain polar [3+2] cycloaddition reactions, a stepwise mechanism involving a zwitterionic intermediate may operate, especially when the reactants have significant charge separation. d-nb.info

Transition State Structures: The geometry and energy of transition states determine the rate and selectivity of a reaction.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are essential tools for mapping reaction pathways and calculating the energies of transition states. escholarship.orgnih.govresearchgate.net For instance, DFT calculations can reveal that a specific transition state, leading to the major diastereomer, is favored due to the minimization of steric repulsion. nih.gov

Spectroscopic Evidence: While transition states cannot be observed directly, their existence and structure can be inferred from kinetic studies and the analysis of reaction intermediates. In-situ spectroscopic techniques like ATR-FTIR and UV-vis can monitor the formation and decay of intermediates that lie along the reaction coordinate, providing data that can be correlated with computationally predicted pathways. researchgate.net

The study of these transient species provides a detailed picture of the reaction mechanism, explaining observed selectivities and allowing for the rational design of new synthetic methods. escholarship.org

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4,4-dichlorobut-3-en-2-one (B6150990), both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming its structure.

The ¹H NMR spectrum of 4,4-dichlorobut-3-en-2-one is relatively simple, reflecting the limited number of distinct proton environments in the molecule. The spectrum is characterized by two singlet peaks, indicating a lack of spin-spin coupling between the two sets of protons.

The methyl protons (H-1) adjacent to the carbonyl group are deshielded and typically appear as a singlet. In the context of a reaction where 4,4-dichlorobut-3-en-2-one was used as a reactant, the methyl protons were observed at approximately 2.30 ppm. scispace.com The vinylic proton (H-3) on the carbon-carbon double bond is significantly deshielded by the adjacent electronegative chlorine atoms and the conjugated system, resulting in a downfield chemical shift. This proton appears as a singlet at a chemical shift of δ 6.08 ppm. scispace.com The absence of splitting for both signals is expected as there are no adjacent protons to either the methyl group or the vinylic proton.

Table 1: ¹H NMR Spectroscopic Data for 4,4-Dichlorobut-3-en-2-one.

The ¹³C NMR spectrum provides further confirmation of the molecular structure by identifying each unique carbon environment. The dichloroenone moiety presents several diagnostic signals. The carbonyl carbon (C-2) is highly deshielded and appears significantly downfield, with a reported chemical shift of δ 148.6 ppm. scispace.com This value is slightly upfield from typical ketone carbonyls (which appear around 205-220 ppm) due to the electronic effects of the conjugated system. beilstein-journals.org

The olefinic carbons of the double bond are also clearly distinguishable. The carbon atom bearing the two chlorine atoms (C-4) is found at approximately δ 104.4 ppm. scispace.com The other olefinic carbon (C-3), bonded to a hydrogen, is expected to resonate further downfield, likely in the 130-142 ppm range, which is typical for carbons in a dichlorovinyl group. beilstein-journals.org The methyl carbon (C-1) is the most shielded of the four carbons, appearing furthest upfield, generally in the range of 20-30 ppm. beilstein-journals.org

Table 2: ¹³C NMR Spectroscopic Data for 4,4-Dichlorobut-3-en-2-one.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes of the Enone System

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. For 4,4-dichlorobut-3-en-2-one, the key absorptions are those of the α,β-unsaturated ketone system.

The most prominent band in the IR spectrum is the carbonyl (C=O) stretching vibration. For this compound, it has been reported near 1605 cm⁻¹. scispace.com This frequency is lower than that of a typical saturated ketone (1715 cm⁻¹) due to the conjugation with the C=C double bond, which lowers the bond order of the carbonyl group.

The carbon-carbon double bond (C=C) stretch of the enone system is also a key diagnostic peak. In conjugated systems, this band typically appears in the 1680-1640 cm⁻¹ region. uq.edu.au For 4,4-dichlorobut-3-en-2-one, this stretch is expected to be observed near the lower end of this range or even slightly below it, overlapping with the carbonyl absorption region, due to the electronic influence of the chlorine substituents. Other characteristic vibrations include the C-H stretches and bends, as well as the C-Cl stretches, which typically appear in the fingerprint region below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 4,4-Dichlorobut-3-en-2-one.

Mass Spectrometry (MS): Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

For 4,4-dichlorobut-3-en-2-one (molecular formula C₄H₄Cl₂O), the molecular weight is 138.98 g/mol . A key feature in the mass spectrum is the isotopic pattern of the molecular ion (M⁺). Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic cluster of peaks at m/z 138 (M⁺, containing two ³⁵Cl), 140 (M+2, containing one ³⁵Cl and one ³⁷Cl), and 142 (M+4, containing two ³⁷Cl). The expected relative intensity of these peaks is approximately 9:6:1. whitman.edu

The fragmentation of the molecular ion is predictable based on the functional groups present. libretexts.orgmiamioh.edu The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. miamioh.edu Two main α-cleavage pathways are possible:

Loss of the methyl radical (•CH₃, mass 15) to yield the [M-15]⁺ ion (C₃H₁Cl₂O⁺) at m/z 123.

Loss of the acetyl radical (•COCH₃, mass 43) to yield the [M-43]⁺ ion (C₂H₁Cl₂⁺) at m/z 95.

Further fragmentation could involve the loss of a chlorine atom (Cl•, mass 35 or 37) or a molecule of hydrogen chloride (HCl, mass 36 or 38) from the primary fragment ions.

In Situ Spectroscopic Methodologies for Reaction Monitoring

Modern process analytical technology often employs in situ spectroscopic methods to monitor chemical reactions in real-time, providing valuable mechanistic insights and enabling process optimization without the need for offline sampling.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring reaction progress in solution. mt.com An ATR probe can be inserted directly into a reaction vessel, allowing for the continuous collection of IR spectra from the reaction mixture.

A relevant application is the monitoring of the synthesis of 4,4-dichlorobut-3-en-2-one. One synthetic route involves the direct chlorination of 3-buten-2-one. Using ATR-FTIR, this reaction could be tracked by observing the changes in the IR spectrum over time. Specifically, one would monitor the disappearance of vibrational bands characteristic of the starting material, 3-buten-2-one, such as the C-H stretches of the terminal vinyl group (~3100-3000 cm⁻¹) and its C=C stretch (~1640 cm⁻¹). Simultaneously, the appearance of bands corresponding to the product, 4,4-dichlorobut-3-en-2-one, would be observed. These include the characteristic low-frequency C=O stretch (~1605 cm⁻¹) and the C-Cl stretches in the fingerprint region. irdg.org This real-time data allows for the determination of reaction kinetics, the identification of any transient intermediates, and the confirmation of the reaction endpoint.

Compound Names Mentioned

Table 4: Chemical compounds mentioned in the article.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Intermediate Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the real-time monitoring of chemical reactions and the detection of transient intermediates. researchgate.net This non-destructive technique provides rapid analysis of the electronic transitions within a molecule, which are influenced by its structure and chemical environment. researchgate.netmdpi.com In the context of reactions involving butenone derivatives, UV-Vis spectroscopy, often coupled with other techniques like Fourier-transform infrared (FTIR) spectroscopy, plays a crucial role in mechanistic studies. researchgate.net

For instance, in AlCl₃-mediated cyclocondensation reactions using butenone derivatives, simultaneous in-situ ATR-FTIR and UV-Vis spectroscopy have been employed to identify reaction intermediates. researchgate.net These real-time investigations have revealed the formation of adducts between the Lewis acid catalyst (AlCl₃) and the butenone as key intermediates. researchgate.net The formation of these complex intermediates leads to observable shifts in the UV-Vis spectra, which can be further elucidated and supported by theoretical calculations. researchgate.net

The application of UV-Vis spectroscopy extends to various reaction types involving butenone frameworks, aiding in the understanding of reaction pathways and the optimization of reaction conditions.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation, purification, and purity assessment of 3,4-Dichlorobut-3-en-2-one and related compounds. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of this compound derivatives. sielc.com Reverse-phase HPLC methods, utilizing columns with low silanol (B1196071) activity, can effectively separate dichlorobutene (B78561) isomers. sielc.com A typical mobile phase for such separations consists of a mixture of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com HPLC is also instrumental in the purification of reaction products, with techniques like column chromatography using silica (B1680970) gel being employed to isolate the desired compound from unreacted starting materials and byproducts. The purity of the isolated fractions is often confirmed by HPLC analysis.

Gas Chromatography (GC) , particularly when coupled with a mass spectrometry (MS) detector (GC-MS), is a highly sensitive method for the quantitative analysis of impurities. It is especially useful for detecting volatile impurities and side products that may be present in trace amounts. researchgate.net For instance, a headspace GC-MS method has been developed for the determination of potential genotoxic impurities, including various dichlorobutene isomers, in pharmaceutical ingredients. researchgate.net In another application, a chromatographic method using a packed column and a flame ionization detector (FID) was described for determining 3,4-dichloro-1-butene (B1205564) in air samples. nih.gov The purity of 3,4-dichlorobut-1-ene has been measured by gas chromatography, confirming its utility in assessing the quality of starting materials and products. oecd.org

The selection of the appropriate chromatographic technique and conditions is crucial for achieving the desired separation and ensuring the high purity of this compound for its intended applications in synthesis.

Table of Chromatographic Conditions for Related Dichlorobutene Analysis:

| Technique | Analyte | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Reference |

| HPLC | (2Z)-1,4-Dichlorobut-2-ene | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with formic acid) | sielc.com |

| GC | 3,4-Dichloro-1-butene | Diatomite with 10% PFMS 4 | Nitrogen | Flame Ionization Detector (FID) | nih.gov |

| Headspace GC-MS | Dichlorobutene Isomers | VF-WAXms (30m x 0.25mm, 1.0µm) | Helium | Mass Spectrometry (MS) | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3,4 Dichlorobut 3 En 2 One

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of 3,4-Dichlorobut-3-en-2-one at an atomic level.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry of molecules. scirp.orgnih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations would reveal the most stable conformation of the molecule, considering the steric and electronic effects of the chlorine atoms and the ketone group. The planarity of the α,β-unsaturated system is a key aspect that would be investigated, as it influences the extent of π-conjugation. researchgate.net

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| C=C Bond Length | 1.34 - 1.36 Å | Indicates the degree of double bond character. |

| C-C Single Bond Length | 1.47 - 1.49 Å | Shorter than a typical C-C single bond due to conjugation. |

| C=O Bond Length | 1.21 - 1.23 Å | Typical for a conjugated ketone. |

| C-Cl Bond Length | 1.72 - 1.75 Å | Reflects the influence of the vinyl and geminal positions. |

Molecular Orbital Analysis and Charge Distribution

The electronic behavior of this compound can be elucidated through an analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. scirp.orgresearchgate.net

For an α,β-unsaturated ketone like this compound, the HOMO is expected to have significant contributions from the C=C π-bond, while the LUMO would be predominantly localized on the β-carbon and the carbonyl carbon. youtube.com This distribution makes the β-carbon susceptible to nucleophilic attack. youtube.com

Natural Bond Orbital (NBO) analysis would be used to calculate the charge distribution on each atom, providing insights into the molecule's polarity and the location of electrophilic and nucleophilic sites. The carbonyl oxygen and the chlorine atoms are expected to carry partial negative charges, while the carbonyl carbon and the carbons of the double bond will have partial positive charges.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the determination of reaction energetics. nih.govresearchgate.net

Transition State Characterization and Activation Energy Barriers

For reactions involving this compound, such as nucleophilic addition to the α,β-unsaturated system, DFT calculations can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-forming and bond-breaking processes. Vibrational frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate. rsc.org

The activation energy barrier is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate. Computational studies on similar systems have shown that the electrophilicity of the β-carbon significantly influences the activation barrier for nucleophilic attack. nih.gov

Reaction Coordinate Analysis and Potential Energy Surfaces

By mapping the energy changes along the reaction pathway, a potential energy surface (PES) can be constructed. Intrinsic Reaction Coordinate (IRC) calculations are typically performed starting from the transition state structure to confirm that it connects the reactants and products. The PES provides a comprehensive view of the reaction mechanism, including the presence of any intermediates and the relative energies of all species involved.

Prediction of Reactivity and Selectivity Parameters

Conceptual DFT provides a framework for quantifying the reactivity and selectivity of molecules using various descriptors. scirp.org For this compound, these parameters would offer predictions about its chemical behavior.

Key reactivity descriptors that would be calculated include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. Soft molecules are generally more reactive. nih.gov

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile. nih.gov

Local reactivity can be predicted using Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the Fukui functions would likely confirm the β-carbon as a primary site for nucleophilic attack and the carbonyl oxygen as a site for electrophilic attack.

Comparative Computational Studies with Isomeric and Analogous Halogenated Ketones

Theoretical investigations employing computational chemistry, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules. In the context of this compound, comparative studies with its isomers and other analogous halogenated ketones are crucial for understanding the influence of chlorine atom positioning on its physicochemical properties. Such studies often involve the calculation of various molecular descriptors that quantify different aspects of a molecule's behavior.

Detailed research findings from computational studies on halogenated butene derivatives and similar chlorinated ketones reveal significant variations in electronic energies, dipole moments, and global reactivity descriptors among isomers. These differences arise from the distinct electronic and steric environments created by the placement of the halogen atoms.

For instance, a comparative analysis of dichlorinated butene isomers demonstrates that the stability of the molecule is highly dependent on the location of the chlorine atoms. The total electronic energy, a key indicator of molecular stability, varies with the substitution pattern. A lower electronic energy generally corresponds to a more stable isomer.

The distribution of electron density within the molecule, quantified by the dipole moment, is also significantly affected by the positions of the electronegative chlorine atoms. Asymmetrical substitution patterns tend to result in larger dipole moments, which can influence the molecule's intermolecular interactions and solubility.

Furthermore, global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provide a quantitative measure of the chemical reactivity and kinetic stability of the isomers. The HOMO-LUMO energy gap is a particularly important descriptor; a smaller gap is typically associated with higher chemical reactivity and lower kinetic stability.

Other descriptors such as chemical potential, chemical hardness, and chemical softness offer further insights. Chemical hardness signifies the resistance to deformation of the electron cloud of a molecule, with harder molecules being less reactive. Conversely, chemical softness indicates a higher propensity for chemical reactions.

The following interactive data tables present hypothetical yet illustrative comparative data for this compound and two of its isomers: 1,2-Dichlorobut-3-en-2-one and 1,4-Dichlorobut-3-en-2-one. The data is modeled on findings from computational studies of similar halogenated organic compounds and is intended to demonstrate the expected variations in their calculated properties.

| Compound | Isomer | Total Electronic Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|---|

| Dichlorobut-3-en-2-one | 3,4-dichloro | -1073.45 | 2.85 |

| Dichlorobut-3-en-2-one | 1,2-dichloro | -1073.52 | 3.10 |

| Dichlorobut-3-en-2-one | 1,4-dichloro | -1073.48 | 2.50 |

| Compound | Isomer | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Dichlorobut-3-en-2-one | 3,4-dichloro | -7.25 | -1.85 | 5.40 |

| Dichlorobut-3-en-2-one | 1,2-dichloro | -7.10 | -2.05 | 5.05 |

| Dichlorobut-3-en-2-one | 1,4-dichloro | -7.35 | -1.75 | 5.60 |

| Compound | Isomer | Chemical Potential (μ) | Chemical Hardness (η) | Chemical Softness (S) |

|---|---|---|---|---|

| Dichlorobut-3-en-2-one | 3,4-dichloro | -4.55 | 2.70 | 0.37 |

| Dichlorobut-3-en-2-one | 1,2-dichloro | -4.58 | 2.53 | 0.40 |

| Dichlorobut-3-en-2-one | 1,4-dichloro | -4.55 | 2.80 | 0.36 |

These tables illustrate that even subtle changes in the molecular structure, such as the relocation of chlorine atoms, can lead to discernible differences in the computed chemical and physical properties of the compounds. Such comparative computational studies are invaluable for predicting the behavior of different isomers and for guiding synthetic efforts toward molecules with desired properties.

Applications As a Building Block in Complex Organic Synthesis

Versatile Intermediate for the Construction of Diverse Organic Molecules

Information on the broad utility of 3,4-Dichlorobut-3-en-2-one as a versatile intermediate is not specifically detailed in the available literature.

Precursor for Advanced Heterocyclic Scaffolds

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Isoxazolines)

No specific examples of the synthesis of pyrazoles or isoxazolines using this compound as a starting material were found in the searched scientific literature.

Construction of Fused and Bridged Polycyclic Structures

The role of this compound in the construction of fused and bridged polycyclic structures is not documented in the available research.

Utility in the Development of Active Pharmaceutical Ingredients (APIs) Precursors

There is no specific information in the literature identifying this compound as a precursor for Active Pharmaceutical Ingredients.

Role in the Synthesis of Agrochemicals and Related Compounds

No research detailing the application of this compound in the synthesis of agrochemicals was found.

Future Research Directions and Emerging Paradigms in Dichlorobutenone Chemistry

Innovations in Green Synthetic Chemistry for Sustainable Production

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry, aiming to reduce environmental impact and enhance safety. For a halogenated compound like 3,4-Dichlorobut-3-en-2-one, this involves rethinking traditional synthesis routes that may rely on hazardous reagents and organic solvents. rsc.orgnih.gov

Future innovations are likely to focus on several key principles of green chemistry. nih.gov A primary target is the replacement of harsh chlorinating agents with safer, more sustainable alternatives. rsc.org One promising avenue is the development of methods that utilize aqueous media, thereby avoiding volatile and toxic organic solvents. For instance, research into the α,α-dichlorination of β-keto esters and 1,3-diketones has demonstrated the efficacy of an Oxone/aluminum trichloride (B1173362) mixture in water, a technique that is efficient, uses inexpensive reagents, and offers high yields in short reaction times. organic-chemistry.org Adapting such aqueous-based methods for the synthesis of dichlorobutenone could significantly improve the environmental profile of its production.

Another area of innovation lies in the use of alternative energy sources to drive reactions, such as photocatalysis. The use of heterogeneous, recyclable photocatalysts like graphitic carbon nitride (g-C3N4) for synthesizing related β-keto sulfones highlights a sustainable approach that is metal- and base-free. rsc.org Exploring photocatalytic routes for the chlorination or synthesis of the butenone backbone could lead to more energy-efficient and waste-minimizing processes. Furthermore, applying the twelve principles of green chemistry, such as maximizing atom economy and using renewable feedstocks, will be crucial in designing the next generation of sustainable synthetic pathways. nih.gov

Table 1: Potential Green Chemistry Strategies for this compound Synthesis

| Strategy | Principle | Potential Advantage | Relevant Analogy |

| Aqueous Synthesis | Use of Safer Solvents | Reduces reliance on volatile organic compounds (VOCs); non-toxic and non-flammable medium. | Dichlorination of β-keto esters using Oxone/AlCl₃ in water. organic-chemistry.org |

| Photocatalysis | Energy Efficiency | Utilizes visible light as an energy source; reactions can often be performed at ambient temperature. | g-C3N4 as a recyclable photocatalyst for β-keto sulfone synthesis. rsc.org |

| Catalytic Halogenation | Catalysis | Replaces stoichiometric and often hazardous halogenating agents with catalytic systems, reducing waste. | Vanadium and molybdenum complexes for oxidative halogenation using halide salts and H₂O₂. rsc.org |

| Solvent-Free Reactions | Waste Prevention | Eliminates solvent waste streams, simplifying purification and reducing environmental impact. | Use of cuttlebone as a natural catalyst for multicomponent reactions under solvent-free conditions. scielo.org.mx |

Catalyst Design for Enhanced Selectivity and Efficiency in Transformations

The rich functionality of this compound makes it a versatile substrate for catalytic transformations. As an α,β-unsaturated ketone, its carbon-carbon double bond and carbonyl group are prime targets for selective reactions. Future catalyst design will focus on achieving high chemo-, regio-, and enantioselectivity.

A key transformation for α,β-unsaturated ketones is the selective reduction of the C=C double bond to yield the corresponding saturated ketone. Recent advances have shown that earth-abundant metals can be highly effective. For example, manganese(I) pincer complexes have been developed for the highly chemoselective hydrogenation of the alkene moiety, compatible with a wide variety of other functional groups. acs.org Similarly, copper-catalyzed systems have been developed for the chemoselective reduction of conjugated double bonds, proceeding via a hydroboration/protodeboronation strategy. rsc.org

For asymmetric synthesis, which is critical in the pharmaceutical industry, catalyst design aims to control the formation of specific stereoisomers. Ruthenium-catalyzed asymmetric hydrogenation can transform α,β-unsaturated ketones into chiral secondary alcohols with high diastereoselectivity and enantioselectivity. rsc.org Another powerful tool is phase-transfer catalysis (PTC), where catalysts like hybrid amide-based Cinchona alkaloids have been used for the highly enantioselective epoxidation of α,β-unsaturated ketones with low catalyst loading and short reaction times. acs.org The application of these advanced catalytic systems to this compound could provide access to a wide range of valuable and complex chiral building blocks.

Table 2: Advanced Catalytic Transformations Applicable to this compound

| Transformation | Catalyst Type | Metal Center | Key Outcome |

| Chemoselective Hydrogenation | Pincer Complex | Manganese(I) | Selective reduction of C=C bond over C=O bond. acs.org |

| Asymmetric Hydrogenation | Chiral Ligand Complex | Ruthenium(II) | Enantioselective synthesis of chiral α-substituted alcohols. rsc.org |

| Enantioselective Epoxidation | Phase-Transfer Catalyst | N/A (Organocatalyst) | Formation of chiral epoxyketones with high enantiomeric excess. acs.org |

| Conjugate Reduction | N-Heterocyclic Carbene Complex | Copper(I) | Selective reduction of C=C bond using a hydroboration strategy. rsc.org |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The unique electronic properties of this compound, stemming from its electron-deficient double bond and reactive C-Cl bonds, suggest a wealth of untapped reactivity. The C=C double bond is a powerful electrophile, making it highly susceptible to attack by nucleophiles in electrophilic addition reactions. studymind.co.uklibretexts.org Future research could explore reactions with novel electrophiles to generate new molecular scaffolds. acs.org

One emerging area is the use of halogenated compounds in radical cascade reactions. For instance, a selective polychloromethylation and halogenation of alkynes has been achieved through a radical addition/spirocyclization sequence. nih.gov It is conceivable that this compound could participate in similar cascade reactions, using its unique structure to build complex, spirocyclic frameworks that are valuable in medicinal chemistry.

Furthermore, the alkene moiety could be a substrate for novel multi-component reactions. An electrophilic diamination reaction, for example, has been developed to transform olefins into imidazoline (B1206853) and diamine derivatives using a rhodium(II) catalyst. nih.govresearchgate.net Applying such a transformation to this compound could provide direct access to highly functionalized, nitrogen-containing heterocyclic compounds. The reactivity of the C-Cl bonds also presents opportunities. While often viewed as leaving groups, they can be involved in reductive dechlorination processes or potentially be activated for cross-coupling reactions, further expanding the synthetic utility of this dichlorinated building block. wikipedia.org

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The complexity of reactions involving multifunctional molecules like this compound makes predicting outcomes and optimizing conditions a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address this complexity. researchgate.net These technologies can analyze vast datasets of chemical reactions to identify patterns and make predictions with remarkable accuracy. rjptonline.orgnih.gov

One major application of AI in this context is forward reaction prediction, where an algorithm predicts the major product(s) given a set of reactants and reagents. acs.org For this compound, this could help chemists anticipate the outcomes of novel transformations or predict potential side products. A complementary approach is reaction condition recommendation. Neural network models trained on millions of reactions from databases like Reaxys can suggest suitable catalysts, solvents, and temperatures for a desired transformation, significantly reducing the amount of trial-and-error experimentation required. acs.orgmdpi.com

Table 3: Applications of AI/ML in the Chemistry of this compound

| AI/ML Application | Description | Potential Impact on Dichlorobutenone Chemistry |

| Forward Reaction Prediction | Predicts the major product(s) from a given set of reactants and conditions. acs.org | Helps researchers anticipate outcomes of novel reactions and identify potential byproducts. |

| Condition Recommendation | Suggests optimal catalysts, solvents, reagents, and temperature for a desired reaction. acs.orgmdpi.com | Accelerates the optimization of synthetic routes and transformations, saving time and resources. |

| Retrosynthetic Analysis | Proposes synthetic pathways to a target molecule by working backward from the product. youtube.com | Aids in designing efficient multi-step syntheses for complex derivatives of this compound. |

| Automated Optimization | Integrates ML algorithms with robotic platforms to perform experiments and iteratively refine reaction conditions. technologynetworks.com | Enables high-throughput screening and rapid discovery of optimal conditions for challenging transformations. |

| Reactivity Prediction | Uses ML models to predict the intrinsic chemical reactivity of a molecule based on its electronic and structural properties. nih.gov | Provides quantitative insights into the electrophilicity and nucleophilicity of different sites within the molecule. |

Q & A

Q. How can researchers reconcile discrepancies between computational predictions and experimental observations in reaction mechanism studies?

- Methodological Answer :

- Sensitivity Analysis : Vary DFT functionals (e.g., B3LYP vs. M06-2X) to assess energy profile robustness.

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace mechanistic pathways.

- Meta-Analysis : Systematically review literature for solvent/additive effects that may explain outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.